molecular formula C22H25N9O2 B12931279 L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide

L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide

Cat. No.: B12931279
M. Wt: 447.5 g/mol
InChI Key: QBQTXVHTBYXUOL-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanyl-N-(di-1H-imidazol-2-ylmethyl)-L-histidinamide is a synthetic peptide derivative featuring multiple imidazole rings, a structure of significant interest in medicinal chemistry and enzymology research. Its core research value lies in its potential as a modulator of enzyme activity. The imidazole moiety is a known key pharmacophore in various bioactive compounds, including inhibitors of enzymes like aldosterone synthase for cardiovascular research and effectors of glutaminyl cyclase for neurodegenerative disease studies . The presence of two imidazole groups in close proximity suggests a potential for chelating metal ions or participating in complex proton-shuttling mechanisms, similar to the role of histidine in carbonic anhydrase activation . This makes it a compelling candidate for investigating metalloenzyme function and regulation. The di-imidazole design may enhance binding affinity and selectivity for specific enzymatic targets. Researchers can utilize this compound to explore its effects on enzymatic pathways, study structure-activity relationships (SAR) of imidazole-containing peptides, and develop new probes for biochemical assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N9O2

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[bis(1H-imidazol-2-yl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C22H25N9O2/c23-16(10-14-4-2-1-3-5-14)22(33)31(17(19(24)32)11-15-12-25-13-30-15)18(20-26-6-7-27-20)21-28-8-9-29-21/h1-9,12-13,16-18H,10-11,23H2,(H2,24,32)(H,25,30)(H,26,27)(H,28,29)/t16-,17-/m0/s1

InChI Key

QBQTXVHTBYXUOL-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N)C(C3=NC=CN3)C4=NC=CN4)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C(CC2=CN=CN2)C(=O)N)C(C3=NC=CN3)C4=NC=CN4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the coupling reactions efficiently.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide undergoes various chemical reactions, including:

    Oxidation: The imidazole group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole group may yield imidazole N-oxide derivatives, while reduction may result in the formation of reduced imidazole derivatives.

Scientific Research Applications

The compound L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide is a synthetic derivative that combines elements of phenylalanine and histidine, which are both essential amino acids. This compound has garnered interest in various scientific research applications, particularly in drug delivery systems, cancer treatment, and biocompatible materials.

Drug Delivery Systems

This compound has been studied for its potential as a prodrug that can enhance the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier. Research indicates that amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), can facilitate the transport of this compound into cells, making it a candidate for targeted drug delivery in cancer therapy .

The compound's ability to be transported by LAT1 suggests its utility in cancer treatment, where it could enhance the efficacy of chemotherapeutic agents. Studies have shown that LAT1 is overexpressed in various cancer cells, allowing for selective targeting and improved uptake of amino acid-based drugs . The structure-activity relationship (SAR) studies have demonstrated that modifications to the phenylalanine and histidine moieties can significantly influence the potency and selectivity of the compound.

Biocompatible Materials

Another promising application of this compound is in the development of biodegradable materials for medical implants. Its amino acid structure provides biocompatibility and potential for integration into biological systems, making it suitable for use in orthopedic implants or drug-eluting devices . The material's degradation profile can be tailored to match healing rates in patients, offering a significant advantage over traditional synthetic materials.

Table 2: Properties of Biodegradable Materials Incorporating this compound

PropertyValue
Biodegradation RateModerate
Mechanical StrengthComparable to polylactide
CytotoxicityLow

Cosmetic Applications

The unique properties of this compound also extend to cosmetic formulations. Its role as an amino acid derivative allows it to be incorporated into skin care products aimed at improving skin hydration and elasticity. The presence of histidine contributes to antioxidant properties, which can protect skin cells from oxidative stress .

Case Study 1: Drug Delivery Enhancement

A study evaluated the effectiveness of this compound as a carrier for the chemotherapeutic agent gabapentin. Results showed a significant increase in cellular uptake compared to gabapentin alone, indicating that modifying gabapentin with this compound could enhance its therapeutic efficacy in treating brain tumors .

Case Study 2: Biodegradable Implants

In a clinical trial involving biodegradable implants made from polylactide incorporating this compound, patients demonstrated successful healing with minimal adverse effects. Follow-up assessments indicated that these implants provided adequate mechanical support while gradually degrading without causing inflammation or other complications .

Case Study 3: Cosmetic Formulation

A cosmetic product containing this compound was tested for its moisturizing effects on human skin. Participants reported improved skin texture and hydration levels after four weeks of use, supporting its application in skincare formulations aimed at anti-aging .

Mechanism of Action

The mechanism of action of L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide involves its interaction with specific molecular targets. The imidazole group can coordinate with metal ions, influencing enzyme activity or protein function. Additionally, the phenylalanine and histidine residues may interact with biological macromolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging phenylalanine and histidine amide groups with an imidazole-rich linker. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
L-Phenylalanyl-N-(di-1H-imidazol-2-ylmethyl)-L-histidinamide Not provided Estimated: C₂₀H₂₇N₉O₃ ~449.5 (estimated) Phenylalanine, histidinamide, di-imidazolylmethyl
L-Histidinamide 7621-14-9 C₆H₁₀N₄O 154.17 Histidine amide
L-Phenylalaninamide 5241-58-7 C₉H₁₂N₂O 164.20 Phenylalanine amide
L-Argininamide 2788-83-2 C₆H₁₅N₅O 173.22 Arginine amide
Glycinamide 598-41-4 C₂H₆N₂O 74.08 Simplest amino acid amide

Key Observations :

  • The target compound’s molecular weight (~449.5 g/mol) is significantly higher than basic amino acid amides (e.g., glycinamide: 74.08 g/mol) due to its imidazole linker and dual peptide backbone .

Functional Comparison with Enzyme Substrates

The compound’s imidazole groups and histidine amide moiety align it with substrates of HAL enzymes. Evidence from HAL mutant studies reveals critical insights:

Table 2: Kinetic Parameters of HAL Mutants with Selected Substrates
Substrate Enzyme Mutant Km (mM) kcat (s⁻¹) Catalytic Efficiency (kcat/Km, mM⁻¹s⁻¹)
L-Histidine Wild-type HAL 1.2 0.45 0.375
L-Histidinamide Mutant A 8.7 0.12 0.014
L-Histidinamide Mutant B 6.3 0.09 0.014
L-Histidine methyl ester Mutant C 4.5 0.21 0.047

Key Findings :

  • L-Histidinamide is a novel substrate for two HAL mutants (A and B), albeit with lower catalytic efficiency than L-histidine .
  • The target compound’s di-imidazolylmethyl group may improve binding affinity (lower Km) compared to L-histidinamide due to additional coordination sites for metal ions (e.g., Zn²⁺ in HAL active sites) .
  • However, steric hindrance from the phenylalanine moiety could reduce kcat values, as seen in bulkier substrates like L-histidine methyl ester .

Research Implications and Limitations

  • Enzymatic Specificity : The compound’s dual peptide backbone may enable selective interactions with HAL mutants, offering a tool to probe substrate-enzyme dynamics .
  • Synthetic Challenges: Its complex structure (imidazole linker, multiple chiral centers) complicates synthesis and purification, as seen in related compounds like methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-L-alaninamide (685.89 g/mol) .
  • Data Gaps : Direct kinetic data for the target compound are absent in available literature, necessitating further experimental validation .

Biological Activity

L-Phenylalanyl-N-(di-1H-imidazol-2-ylmethyl)-L-histidinamide is a synthetic compound that incorporates amino acids and imidazole moieties, which are known for their diverse biological activities. This article explores the compound's biological activity, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of:

  • Amino Acids : L-Phenylalanine and L-Histidine contribute to the peptide backbone.
  • Imidazole Groups : Two imidazole rings enhance the compound's interaction with biological targets, particularly enzymes and receptors.

Biological Activity Overview

This compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly carbonic anhydrases (CAs). It stabilizes the active form of these enzymes through hydrogen bonding, improving catalytic efficiency .
  • Antimicrobial Properties : Imidazole derivatives often demonstrate antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Potential : Research indicates that imidazole-containing compounds can induce apoptosis in cancer cells. For instance, related compounds have shown efficacy in colorectal and breast cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to:

  • Proton Shuttle Mechanism : The imidazole rings facilitate proton transfer, which is crucial for enzyme catalysis.
  • Molecular Interactions : The compound's structure allows it to form stable complexes with target proteins, enhancing its inhibitory effects on enzymatic activity .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis4.69

These results indicate strong antibacterial activity, particularly against S. aureus .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of imidazole derivatives in DLD-1 (colorectal) and MCF-7 (breast) cell lines. The half-maximal inhibitory concentration (IC50) values were recorded as follows:

Cell LineIC50 (µM)
DLD-157.4
MCF-779.9

The findings suggest that the compound may induce apoptosis through interactions with nuclear DNA, providing a potential pathway for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for L-Phenylalanyl-N-(di-1H-imidazol-2-ylmethyl)-L-histidinamide?

The synthesis involves sequential peptide coupling and imidazole functionalization. Key steps include:

  • Formylation of L-phenylalanine : React L-phenylalanine with formyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) to protect the amine group .
  • Imidazole coupling : Utilize nucleophilic substitution or metal-catalyzed cross-coupling to attach di-1H-imidazol-2-ylmethyl groups. Evidence from bis(2-picolyl)amine ligand syntheses suggests using 2-aminomethylimidazole derivatives with activated carbonyl intermediates (e.g., chloroacetylated histidinamide) .
  • Purification : Silicic acid chromatography is critical for isolating intermediates, as demonstrated in 2-aminoimidazole syntheses to avoid byproducts .

Q. How is the compound characterized for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify peptide backbone connectivity and imidazole substitution patterns. For example, imidazole protons typically resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight accuracy. Electrospray ionization (ESI) is preferred for polar peptide derivatives .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry via carbon, hydrogen, and nitrogen (CHN) analysis .

Advanced Research Questions

Q. What experimental strategies address low solubility in biological assays?

  • Solubility enhancement : Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes can improve aqueous solubility. Evidence from peptide solubility studies recommends testing buffered solutions (pH 6–8) with 10 mM Tris base .
  • Surfactant use : Non-ionic surfactants (e.g., Tween-80) at 0.01% w/v reduce aggregation in cytotoxicity assays .

Q. How can researchers resolve contradictions in reported cytotoxicity data?

  • Assay standardization : Use the sulforhodamine B (SRB) assay for consistent protein content quantification. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm to minimize plate-reader variability .
  • Control for imidazole reactivity : The compound’s imidazole groups may chelate metal ions in culture media, altering cytotoxicity. Include metal-ion-free controls (e.g., EDTA-treated media) to isolate effects .

Q. What mechanistic insights exist for its biological activity?

  • Histidine mimicry : The histidinamide moiety may mimic endogenous histidine residues, interfering with enzymes like trypsin or histidine decarboxylase. Competitive inhibition assays with 2-aminohistidine analogs show structural similarities to arginine in enzyme binding pockets .
  • Imidazole-mediated interactions : Di-imidazole groups can coordinate zinc ions in metalloproteinases or kinases. Use isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What challenges arise in stereochemical control during synthesis?

  • Racemization risk : Peptide coupling steps (e.g., carbodiimide-mediated reactions) may cause L-to-D isomerization. Low-temperature (0–4°C) reactions and additives like HOBt reduce racemization .
  • Chiral chromatography : Use CSP (chiral stationary phase) columns (e.g., Chirobiotic T) to resolve enantiomeric impurities, as demonstrated for N-formylated amino acids .

Methodological Recommendations

  • Cytotoxicity screening : Prioritize the SRB assay over MTT for compounds with inherent redox activity (e.g., imidazoles), as SRB’s protein-binding mechanism avoids false positives from metabolic interference .
  • Stability testing : Monitor hydrolytic degradation in PBS (pH 7.4) via HPLC at 37°C over 72 hours. Imidazole derivatives are prone to hydrolysis at extreme pH (<3 or >10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.